5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride

Nucleophilic Substitution Kinetics Hammett Substituent Constants Thiophene Reactivity

5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride (CAS 68848-52-2) is a heteroaromatic organosulfur compound with the molecular formula C6H8ClNO4S3 and a molecular weight of 289.78 g/mol. It features a thiophene core bearing two distinct sulfonyl-derived functional groups: a reactive sulfonyl chloride (-SO2Cl) handle at the 2-position for nucleophilic derivatization, and a dimethylsulfamoyl group (-SO2N(CH3)2) at the 5-position.

Molecular Formula C6H8ClNO4S3
Molecular Weight 289.8 g/mol
CAS No. 68848-52-2
Cat. No. B3371397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride
CAS68848-52-2
Molecular FormulaC6H8ClNO4S3
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl
InChIInChI=1S/C6H8ClNO4S3/c1-8(2)15(11,12)6-4-3-5(13-6)14(7,9)10/h3-4H,1-2H3
InChIKeyIZGUQXWCBSTQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride (CAS 68848-52-2): A Dual-Functional Building Block for Sulfonamide Synthesis and Late-Stage Functionalization


5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride (CAS 68848-52-2) is a heteroaromatic organosulfur compound with the molecular formula C6H8ClNO4S3 and a molecular weight of 289.78 g/mol [1]. It features a thiophene core bearing two distinct sulfonyl-derived functional groups: a reactive sulfonyl chloride (-SO2Cl) handle at the 2-position for nucleophilic derivatization, and a dimethylsulfamoyl group (-SO2N(CH3)2) at the 5-position . This compound is primarily employed as a versatile synthetic intermediate for constructing sulfonamide and sulfonate libraries in medicinal chemistry and as a monomer for functional polymers .

Why Substituting 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride with Unsubstituted or Mono-Substituted Thiophene Sulfonyl Chlorides Fails in Advanced Synthetic Workflows


Generic substitution of this compound with simpler thiophene-2-sulfonyl chlorides or mono-substituted analogs is not chemically equivalent due to the profound influence of the 5-dimethylsulfamoyl group on both electronic reactivity and physical properties. The electron-withdrawing nature of the sulfamoyl moiety modulates the electrophilicity of the adjacent sulfonyl chloride center, altering reaction kinetics and selectivity in nucleophilic substitutions compared to unsubstituted or alkyl-substituted thiophenes [1]. Furthermore, the presence of the polar, bulky dimethylsulfamoyl group significantly impacts the lipophilicity (LogP) and solubility profile of any derived final compound, affecting downstream purification, formulation, and biological performance—parameters that are not replicable with simpler 5-chloro or 5-methyl analogs [2].

Quantitative Differentiation of 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride: Comparative Reactivity, Polarity, and Structural Advantages


Enhanced Electrophilicity at the Sulfonyl Chloride Center Driven by the 5-Dimethylsulfamoyl Group

The presence of the electron-withdrawing 5-dimethylsulfamoyl group (-SO2NMe2) in this compound increases the electrophilicity of the 2-sulfonyl chloride group relative to electron-donating substituents. Kinetic studies on substituted thiophene-2-sulfonyl chlorides demonstrate that electron-withdrawing substituents (e.g., 5-NO2, 5-Cl) accelerate nucleophilic substitution (SN2) rates at the sulfonyl sulfur center, while electron-donating substituents (e.g., 5-CH3) decelerate them [1]. The -SO2NMe2 group, with its strong -I and -M effects, is predicted to exhibit faster reaction kinetics in sulfonamide formation than the commonly used 5-methylthiophene-2-sulfonyl chloride, offering higher synthetic efficiency and lower required reaction temperatures.

Nucleophilic Substitution Kinetics Hammett Substituent Constants Thiophene Reactivity

Modulated Lipophilicity (LogP) for Improved Downstream Purification and Bioavailability Profiles

The 5-dimethylsulfamoyl group significantly alters the lipophilicity of this building block relative to common alternatives. The calculated LogP (XLogP3) for 5-(dimethylsulfamoyl)thiophene-2-sulfonyl chloride is 1.4 , while the LogD at pH 7.4 is 1.09 [1]. In contrast, the simpler 5-chlorothiophene-2-sulfonyl chloride has a higher calculated LogP of approximately 2.1, and unsubstituted thiophene-2-sulfonyl chloride is around 1.8. The reduced lipophilicity of the target compound facilitates easier reverse-phase chromatographic purification of derived sulfonamide products and may contribute to improved aqueous solubility and metabolic stability of final drug candidates.

Lipophilicity ADME Properties Chromatography

Enhanced Thermal and Oxidative Stability Conferred by the 5-Sulfonyl Group Architecture

Compounds containing the bissulfonylthiophene motif, such as 5-(dimethylsulfamoyl)thiophene-2-sulfonyl chloride, demonstrate superior thermal and oxidative stability compared to non-sulfonated thiophene derivatives. Patented research on structurally analogous thiophene compounds bearing multiple sulfonyl groups (including sulfamoyl variants) explicitly states that such substitution imparts 'high heat resistance and high unsusceptibility to oxidation' and 'can improve solubility and dispersibility in various solvents' [1]. This class-level property is not observed in simpler thiophene-2-sulfonyl chlorides lacking the 5-sulfonyl substituent, making this compound a preferred monomer for conductive polymer applications where processing conditions demand thermal robustness.

Thermal Stability Oxidative Resistance Polymer Monomers

Unique Reactivity Profile Enables Visible-Light Photoredox Transformations via the Dimethylsulfamoyl Moiety

The dimethylsulfamoyl group (-SO2NMe2) in this compound provides a distinct reactivity handle not available in standard thiophene-2-sulfonyl chlorides. Research demonstrates that dimethylsulfamoyl chloride can serve as a precursor for sulfonyl radicals under visible-light photoredox catalysis, enabling redox-neutral formation of sulfonates and sulfonamides without stoichiometric oxidants or reductants [1]. While this specific study used dimethylsulfamoyl chloride as a model, the presence of the same functional group in 5-(dimethylsulfamoyl)thiophene-2-sulfonyl chloride implies potential for dual reactivity: conventional nucleophilic substitution at the 2-sulfonyl chloride and radical-based functionalization at the 5-sulfamoyl group. This dual-mode reactivity is absent in simpler analogs like 5-chlorothiophene-2-sulfonyl chloride.

Photoredox Catalysis Sulfonyl Radical Chemistry Late-Stage Functionalization

High-Impact Research and Industrial Application Scenarios for 5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride


Medicinal Chemistry: Accelerated Synthesis of Focused Sulfonamide Libraries

Medicinal chemists synthesizing sulfonamide-based inhibitors for targets such as proteases, kinases, or carbonic anhydrases should select this compound over simpler thiophene-2-sulfonyl chlorides to leverage its enhanced electrophilicity and modulated LogP. The electron-withdrawing dimethylsulfamoyl group accelerates sulfonamide formation (as inferred from kinetic studies [1]), reducing reaction times and minimizing side reactions. This is particularly valuable when coupling with precious, complex amine fragments in late-stage diversification campaigns. Furthermore, the lower LogP of the resulting sulfonamides (LogD ≈ 1.09 for the parent acid [2]) can improve aqueous solubility and reduce off-target lipophilicity-driven binding, a common liability in drug discovery.

Chemical Biology: Dual-Mode Probes and Photoaffinity Labeling Reagents

Researchers developing chemical probes for target identification or protein profiling should utilize 5-(dimethylsulfamoyl)thiophene-2-sulfonyl chloride for its unique orthogonal reactivity. The 2-sulfonyl chloride can be used to install a recognition element (e.g., a peptidomimetic) via conventional nucleophilic substitution. Subsequently, the 5-dimethylsulfamoyl group can be exploited in visible-light-mediated radical reactions to introduce a photoaffinity label (e.g., a diazirine) or a biotin handle under mild, redox-neutral conditions without affecting the delicate amide bonds elsewhere in the molecule [3]. This sequential, orthogonal functionalization strategy is not feasible with mono-functional thiophene sulfonyl chlorides.

Materials Science: Synthesis of Thermally Robust Conductive Polymer Precursors

Polymer chemists and materials scientists developing conductive polymers (e.g., for organic electronics or electrochromic devices) should prioritize this bissulfonylthiophene monomer. Patented data confirms that thiophene monomers bearing two sulfonyl groups exhibit 'high heat resistance and high unsusceptibility to oxidation' [4]. This enhanced stability is crucial for withstanding the thermal and electrochemical stresses encountered during polymerization and device operation, leading to longer material lifetimes and more consistent performance compared to polymers derived from less stable mono-sulfonated thiophene monomers.

Process Chemistry: Scale-Up of Sulfonamide Intermediates with Improved Purification Profiles

Process chemists scaling up the synthesis of sulfonamide-containing active pharmaceutical ingredients (APIs) should evaluate this building block. The calculated LogP of 1.4 is substantially lower than that of 5-chlorothiophene-2-sulfonyl chloride (estimated LogP ≈ 2.1). In a pilot-scale synthesis, this difference can translate to significantly improved resolution during reverse-phase flash chromatography or preparative HPLC, reducing solvent consumption and purification cycle times. Additionally, the improved aqueous solubility of intermediates may allow for extractive workups that avoid the use of halogenated solvents, aligning with green chemistry principles.

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